molecular formula C19H26N4O3 B7169411 N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide

Cat. No.: B7169411
M. Wt: 358.4 g/mol
InChI Key: CMCIEXHMWBPAND-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a combination of aromatic, imidazole, and piperidine moieties

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-16-5-6-17(26-2)14(12-16)7-8-22-19(24)23-11-3-4-15(13-23)18-20-9-10-21-18/h5-6,9-10,12,15H,3-4,7-8,11,13H2,1-2H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCIEXHMWBPAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethoxyphenyl ethylamine, which is then reacted with an appropriate imidazole derivative. The final step involves the formation of the piperidine carboxamide moiety through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into binding sites with high affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide is unique due to its combination of aromatic, imidazole, and piperidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not typically observed in simpler compounds .

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